REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].C[C:10]([N:14]([CH3:16])[CH3:15])([CH2:12][OH:13])C.[C:17]([OH:22])(CC)(C)C.CC(=O)C[C:26](=[O:28])C.CC(=O)CC(C)(O)C>[Sn].O.CC(CC)=O.CN1CCCC1=O>[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].[N:14]([CH2:16][CH2:17][OH:22])([CH2:15][CH2:26][OH:28])[CH2:10][CH2:12][OH:13] |^3:37|
|
Name
|
polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Pluronic L-62
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(O)C(C)(CO)CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CO)N(C)C
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)(O)C)=O
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are mixed together
|
Type
|
CUSTOM
|
Details
|
reacted for 6 hours in a nitrogen atmosphere
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].C[C:10]([N:14]([CH3:16])[CH3:15])([CH2:12][OH:13])C.[C:17]([OH:22])(CC)(C)C.CC(=O)C[C:26](=[O:28])C.CC(=O)CC(C)(O)C>[Sn].O.CC(CC)=O.CN1CCCC1=O>[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].[N:14]([CH2:16][CH2:17][OH:22])([CH2:15][CH2:26][OH:28])[CH2:10][CH2:12][OH:13] |^3:37|
|
Name
|
polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Pluronic L-62
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(O)C(C)(CO)CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CO)N(C)C
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)(O)C)=O
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
polyurethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are mixed together
|
Type
|
CUSTOM
|
Details
|
reacted for 6 hours in a nitrogen atmosphere
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Name
|
|
Type
|
product
|
Smiles
|
N(CCO)(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |